![molecular formula C18H16N2O2S B5348808 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of chalcones, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its relatively low cost and easy availability. In addition, this compound has been shown to exhibit a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental system and the dose used. Therefore, careful consideration should be given to the appropriate concentration and duration of this compound exposure in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one involves the reaction of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde with 2-acetylthiophene in the presence of a base and a solvent. The reaction proceeds through a Claisen-Schmidt condensation, which results in the formation of this compound as a yellow solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neurobiology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to prevent neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-8-6-14(5-7-16(21)18-4-2-11-23-18)12-15(17)13-20-10-3-9-19-20/h2-12H,13H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLITYBWRCEDOO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

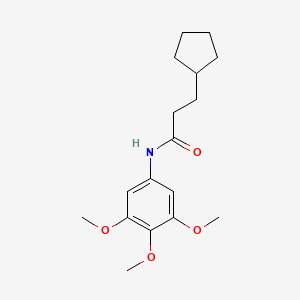
![1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)

![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)
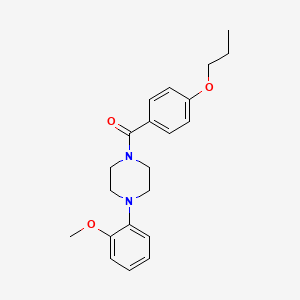
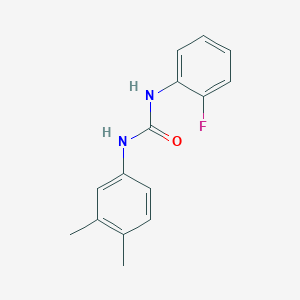
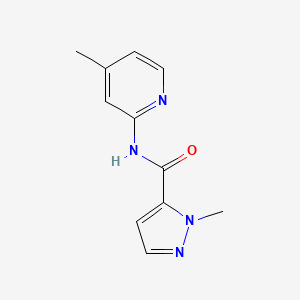
![3-[5-(3,4-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348783.png)

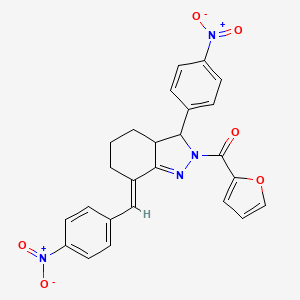
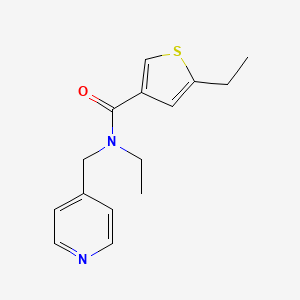
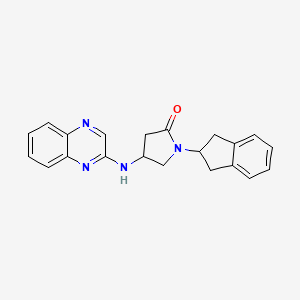
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)